molecular formula C12H10BrNO B12071963 2-(4-Bromophenoxy)-3-methylpyridine

2-(4-Bromophenoxy)-3-methylpyridine

Katalognummer: B12071963
Molekulargewicht: 264.12 g/mol
InChI-Schlüssel: GPAGNBXQTBPXPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenoxy)-3-methylpyridine is an organic compound characterized by a bromine atom attached to a phenoxy group, which is further connected to a methyl-substituted pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenoxy)-3-methylpyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenol and 3-methylpyridine.

    Formation of the Phenoxy Intermediate: 4-Bromophenol is reacted with a suitable base (e.g., sodium hydroxide) to form the phenoxide ion.

    Nucleophilic Substitution: The phenoxide ion is then reacted with 3-methylpyridine under nucleophilic substitution conditions, often in the presence of a catalyst such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Bromophenoxy)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the bromine atom to a hydrogen atom, yielding 2-phenoxy-3-methylpyridine.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: 2-Phenoxy-3-methylpyridine.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(4-Bromophenoxy)-3-methylpyridine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Wirkmechanismus

The mechanism by which 2-(4-Bromophenoxy)-3-methylpyridine exerts its effects depends on its specific application:

    Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties are influenced by its molecular structure, affecting its performance in devices like LEDs and organic semiconductors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenoxy-3-methylpyridine: Lacks the bromine atom, leading to different reactivity and applications.

    2-(4-Chlorophenoxy)-3-methylpyridine: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and biological activity.

    2-(4-Fluorophenoxy)-3-methylpyridine:

Uniqueness

2-(4-Bromophenoxy)-3-methylpyridine is unique due to the presence of the bromine atom, which provides distinct reactivity patterns and the ability to form a wide range of derivatives through substitution reactions. This versatility makes it a valuable compound in both research and industrial applications.

Eigenschaften

Molekularformel

C12H10BrNO

Molekulargewicht

264.12 g/mol

IUPAC-Name

2-(4-bromophenoxy)-3-methylpyridine

InChI

InChI=1S/C12H10BrNO/c1-9-3-2-8-14-12(9)15-11-6-4-10(13)5-7-11/h2-8H,1H3

InChI-Schlüssel

GPAGNBXQTBPXPM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CC=C1)OC2=CC=C(C=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.